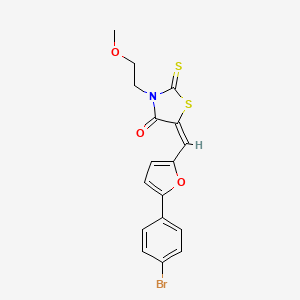![molecular formula C12H15ClN2O5S2 B4827576 4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID](/img/structure/B4827576.png)
4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID
Overview
Description
4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid typically involves multiple steps. One common approach is to start with the preparation of the 5-chloro-2-thienylsulfonyl chloride, which is then reacted with piperazine to form the intermediate 4-[(5-chloro-2-thienyl)sulfonyl]piperazine. This intermediate is subsequently reacted with succinic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(5-Bromo-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid
- 4-{4-[(5-Methyl-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid
Uniqueness
4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid is unique due to the presence of the chlorine atom on the thienyl ring, which can influence its reactivity and biological activity. The combination of the sulfonyl group and the piperazine ring also provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S2/c13-9-1-4-12(21-9)22(19,20)15-7-5-14(6-8-15)10(16)2-3-11(17)18/h1,4H,2-3,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLPCYJANOFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4827512.png)
![2-(3-ethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B4827523.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4827531.png)
![N-1,3-benzodioxol-5-yl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4827547.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide](/img/structure/B4827554.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4827562.png)
![N~3~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4827566.png)
![1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4827568.png)
![methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4827583.png)

METHANONE](/img/structure/B4827595.png)
![N-(4-bromophenyl)-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4827603.png)
![5-(3-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4827605.png)
